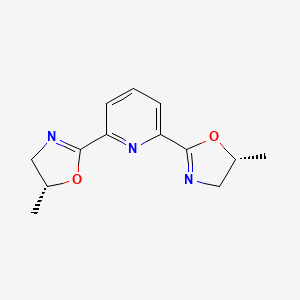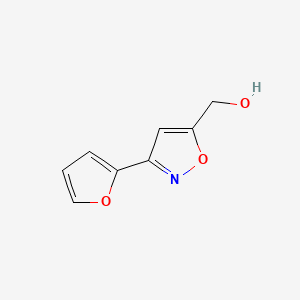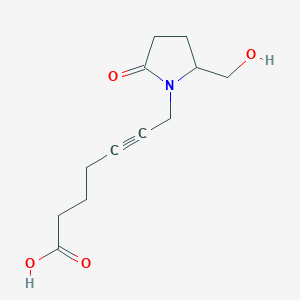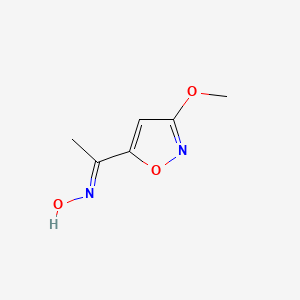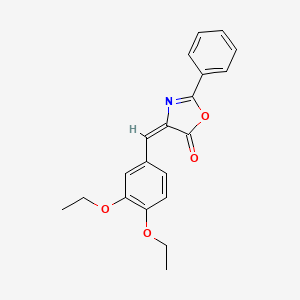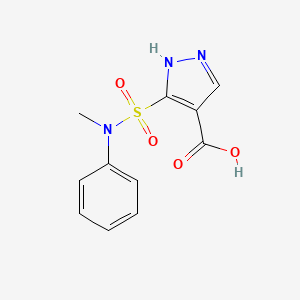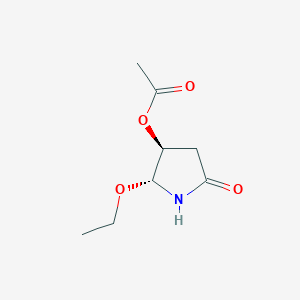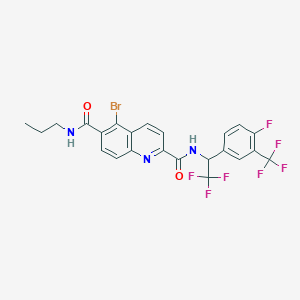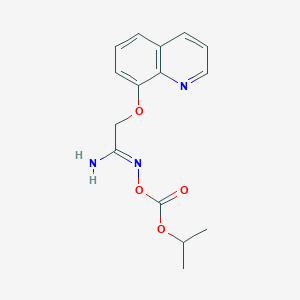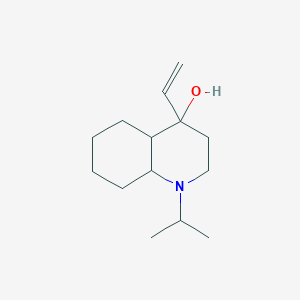
4-Ethenyl-1-(propan-2-yl)decahydroquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-4-vinyldecahydroquinolin-4-ol is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-Isopropyl-4-vinyldecahydroquinolin-4-ol involves several steps, typically starting with the preparation of the quinoline core. Common synthetic routes include:
Microwave-assisted synthesis: This method uses microwave radiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
Catalytic methods: Utilizing catalysts such as clay or ionic liquids to facilitate the reaction, which can be recycled and reused.
One-pot reactions: Combining multiple reaction steps into a single process to improve efficiency and reduce waste.
Industrial production methods may involve scaling up these laboratory techniques, ensuring that the reactions are safe, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
1-Isopropyl-4-vinyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Substitution: Replacing one functional group with another, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isopropyl-4-vinyldecahydroquinolin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-vinyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
1-Isopropyl-4-vinyldecahydroquinolin-4-ol can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its antimalarial properties.
4-Hydroxyquinoline: A derivative with significant biological activities.
Indole derivatives: Compounds with a similar aromatic structure, known for their diverse biological activities.
The uniqueness of 1-Isopropyl-4-vinyldecahydroquinolin-4-ol lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62233-89-0 |
|---|---|
Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
4-ethenyl-1-propan-2-yl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C14H25NO/c1-4-14(16)9-10-15(11(2)3)13-8-6-5-7-12(13)14/h4,11-13,16H,1,5-10H2,2-3H3 |
InChI Key |
CSSKKACLAFJZIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C2C1CCCC2)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


